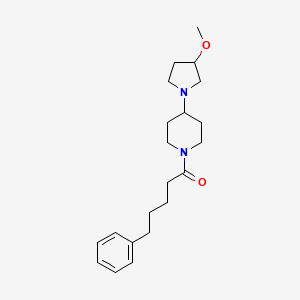
1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-5-phenylpentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-5-phenylpentan-1-one, commonly known as MDPV, is a synthetic cathinone that belongs to the family of psychoactive substances. This chemical compound has gained popularity in recent years due to its potent stimulant effects, which are similar to those of cocaine and amphetamines. MDPV has been the subject of extensive scientific research, as it has been found to have potential therapeutic applications in the treatment of various medical conditions.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
A study by Lalinde et al. (1990) discusses the synthesis and intravenous analgesic activity of a series of compounds, focusing on their optimal analgesic potency and short duration of action. One compound, in particular, was found to be significantly more potent than morphine and fentanyl, highlighting its potential for short surgical procedures where rapid recovery is essential Lalinde et al., 1990.
Chemical Structure and Affinity
Research by Abramson et al. (1974) explored the relationships between chemical structure and affinity for postganglionic acetylcholine receptors, providing insights into the molecular interactions and potential pharmaceutical applications of compounds with similar structures Abramson et al., 1974.
Selective Killing of Bacterial Persisters
Kim et al. (2011) identified a compound that selectively kills bacterial persisters without affecting normal antibiotic-sensitive cells. This discovery offers a new avenue for tackling bacterial persistence, a significant challenge in treating infections Kim et al., 2011.
Serotonin Receptor Agonist for Gastrointestinal Motility
Sonda et al. (2003) synthesized a series of compounds evaluated for serotonin 4 (5-HT(4)) receptor agonist activity. These compounds showed promising profiles for enhancing gastrointestinal motility, although challenges with oral bioavailability were noted Sonda et al., 2003.
CB1 Cannabinoid Receptor Affinity
Tobiishi et al. (2007) worked on synthesizing methoxy and fluorine analogs to develop tracers for medical imaging, particularly targeting the CB1 cannabinoid receptor. Their findings contribute to the development of positron emission tomography (PET) ligands for imaging cerebral cannabinoid receptors Tobiishi et al., 2007.
Propiedades
IUPAC Name |
1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-5-phenylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-25-20-13-16-23(17-20)19-11-14-22(15-12-19)21(24)10-6-5-9-18-7-3-2-4-8-18/h2-4,7-8,19-20H,5-6,9-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIOKKAABAIUFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)CCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-5-phenylpentan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2864303.png)
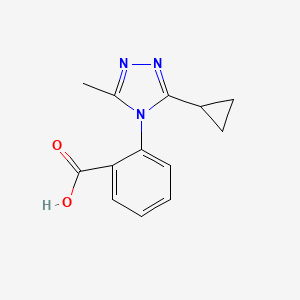
![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2864305.png)
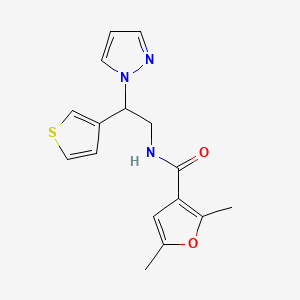
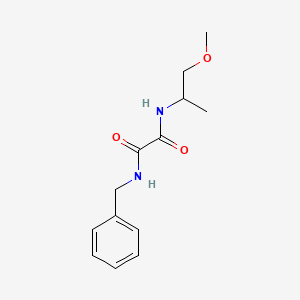
![N-[[4-(2-Aminoethyl)phenyl]methyl]-2,4,6-trimethyloxane-4-carboxamide;hydrochloride](/img/structure/B2864310.png)
![6-Ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2864311.png)
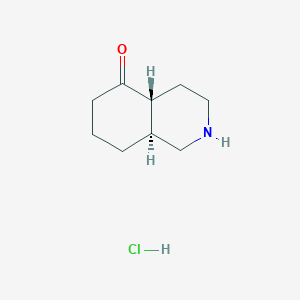
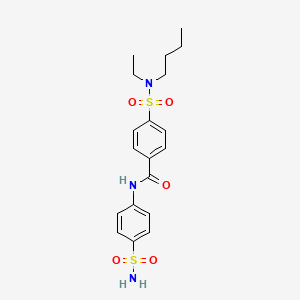
![2,5-Dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thione](/img/structure/B2864315.png)
![5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2864319.png)
![Tert-butyl N-[2-amino-3-(3-bromophenyl)propyl]carbamate](/img/structure/B2864322.png)
![N-(2-ethoxyphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2864324.png)
![N-(3-chlorophenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2864325.png)